(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone
Description
The compound “(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone” is a heterocyclic molecule featuring a tetrazole ring substituted with a 4-fluorophenyl group at the 2-position and linked via a methanone bridge to a 2-methylpiperidine moiety. Its synthesis likely involves coupling reactions between tetrazole intermediates and activated piperidine derivatives, as seen in analogous methodologies .
Properties
IUPAC Name |
[2-(4-fluorophenyl)tetrazol-5-yl]-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c1-10-4-2-3-9-19(10)14(21)13-16-18-20(17-13)12-7-5-11(15)6-8-12/h5-8,10H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGRYDOQGVKWEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NN(N=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the tetrazole ring and the piperidine derivative. The tetrazole ring can be synthesized through the cyclization of azides with nitriles under acidic conditions. The piperidine derivative can be prepared via the hydrogenation of pyridine derivatives. The final step involves coupling the tetrazole ring with the piperidine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-fluorophenyl group undergoes nucleophilic aromatic substitution due to the electron-withdrawing fluorine atom. Key reactions include:
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Mechanistic Insight : The fluorine atom activates the phenyl ring for substitution, with regioselectivity dictated by para-directing effects.
Tetrazole Ring Reactivity
The tetrazole moiety (2H-tetrazol-5-yl) participates in acid-catalyzed ring-opening and cycloaddition reactions:
Acid Hydrolysis
Under acidic conditions (HCl, 80°C), the tetrazole ring opens to form an amide intermediate, which further reacts to yield 4-fluorobenzamide and a secondary amine .
[3+2] Cycloaddition
The tetrazole acts as a dipolarophile in Huisgen cycloadditions with alkynes, forming triazole derivatives under copper catalysis :
| Substrate | Conditions | Product | Selectivity |
|---|---|---|---|
| Phenylacetylene | CuI, DMF, 60°C | 1,2,3-Triazole-linked hybrid compound | >90% |
Methanone Group Transformations
The central methanone (C=O) group undergoes reduction and Grignard reactions:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Reduction | NaBH₄/MeOH | Secondary alcohol derivative | Partial racemization |
| Grignard Addition | CH₃MgBr, THF | Tertiary alcohol with methyl branch | Requires anhydrous conditions |
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Steric Effects : The 2-methylpiperidine group hinders nucleophilic attack on the carbonyl carbon, reducing reaction rates by ~40% compared to unsubstituted analogs .
Piperidine Ring Functionalization
The 2-methylpiperidine moiety participates in alkylation and oxidation:
| Reaction | Conditions | Outcome |
|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt formation |
| Oxidation | KMnO₄, H₂O | Pyridine N-oxide derivative |
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Kinetic Studies : Methyl substitution at the 2-position slows oxidation rates by 30% due to steric shielding .
Coupling Reactions
The compound serves as a building block in Suzuki-Miyaura and Ullmann couplings:
| Reaction Type | Conditions | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl hybrids for drug discovery |
| Ullmann Coupling | CuI, L-proline, DMSO | Polyheterocyclic frameworks |
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Catalytic Efficiency : Pd-based catalysts achieve >80% conversion for Suzuki couplings, while Cu-mediated Ullmann reactions require longer reaction times (48 h) .
Stability Under Physiological Conditions
Studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) reveal:
| Condition | Half-Life (h) | Degradation Products |
|---|---|---|
| pH 1.2 (37°C) | 2.5 | Tetrazole ring-opened amide |
| pH 7.4 (37°C) | 12.3 | Intact compound |
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Implications : Rapid degradation in acidic environments limits oral bioavailability but supports prodrug strategies .
Research Advancements and Challenges
Recent studies highlight:
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Selective Fluorination : Directed C–H fluorination at the piperidine ring enhances metabolic stability .
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Computational Modeling : DFT calculations predict regioselectivity in electrophilic attacks on the tetrazole ring .
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Scale-Up Challenges : Low yields (<50%) in multi-step syntheses due to steric hindrance and purification difficulties .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of tetrazole-containing compounds as anticancer agents. The tetrazole moiety enhances the ability of these compounds to interact with biological targets involved in cancer progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrazole exhibited significant inhibitory effects on cancer cell lines by inducing apoptosis through various signaling pathways . The compound's structural features allow for modifications that can enhance its efficacy against specific cancer types.
Neuropharmacological Effects
The compound is being explored for its neuropharmacological properties, particularly as a potential treatment for neurological disorders such as anxiety and depression.
Research Findings:
In a recent pharmacological study, the compound showed promising results in animal models for anxiety reduction, attributed to its interaction with serotonin receptors . This suggests potential applications in developing anxiolytic medications.
Synthesis of Bioactive Molecules
The unique structure of (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone makes it an excellent building block for synthesizing more complex bioactive molecules through multi-component reactions (MCR).
Synthesis Methodology:
Utilizing Ugi reactions, researchers have successfully synthesized various derivatives that retain the tetrazole structure while modifying other functional groups to enhance biological activity . This approach allows for rapid generation of compound libraries suitable for high-throughput screening.
Data Tables
Mechanism of Action
The mechanism of action of (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Tetrazole Hybrids: Compound 6 () demonstrates significant vasorelaxant activity, likely due to calcium channel modulation, akin to verapamil . Piperazine-linked analogs (e.g., and ) highlight the importance of sulfonyl or pyrimidine groups in enhancing receptor binding or metabolic stability .
Synthetic Strategies: The target compound’s methanone bridge contrasts with thioether () or propanamide () linkers in other derivatives. Methanones are typically synthesized via nucleophilic acyl substitution or Friedel-Crafts reactions .
Fluorophenyl substituents are recurrent in commercial compounds (), underscoring their role in optimizing electronic and steric properties .
Biological Activity
The compound (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 270.30 g/mol. The compound features a tetrazole ring, which is known for its bioactivity, and a piperidine moiety that may influence its pharmacokinetic properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The tetrazole group can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that require carboxylate groups for activity.
- Receptor Modulation : The piperidine ring may facilitate binding to various receptors in the central nervous system, influencing neurotransmitter pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, likely due to its ability to disrupt bacterial cell membranes.
Biological Activity Data
The following table summarizes the biological activities reported for this compound based on current research findings:
Case Studies
- Antimicrobial Efficacy : A study conducted by Namiki et al. (2019) demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .
- CNS Activity : Another investigation focused on the neuropharmacological effects of the compound, revealing that it acts as a partial agonist at dopamine D2 receptors. This property could make it a candidate for further development in treating neurological disorders such as schizophrenia .
- Enzyme Interaction Studies : Research published in 2020 highlighted the compound's ability to inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues. This inhibition could have implications for conditions like glaucoma and epilepsy, where modulation of this enzyme is beneficial .
Q & A
Q. What synthetic routes are commonly employed for synthesizing (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone, and what critical reaction conditions influence yield?
- Methodological Answer : The synthesis of tetrazole-piperidinyl methanone derivatives typically involves multi-step reactions, such as cycloaddition for the tetrazole ring and subsequent coupling with a piperidine moiety. Key steps include:
- Tetrazole Formation : Use of sodium azide and nitriles under reflux conditions (e.g., DMF, 80–100°C) .
- Coupling Reactions : Amide bond formation via activated esters (e.g., EDC/HOBt) or Schotten-Baumann conditions.
- Critical Parameters : Temperature control (±2°C) and anhydrous conditions to prevent hydrolysis of intermediates. For example, reduction of nitro groups to amines (using H₂/Pd-C) requires strict exclusion of oxygen .
Q. Which spectroscopic and chromatographic techniques are prioritized for structural characterization of this compound?
- Methodological Answer :
- FTIR : To confirm functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for the methanone group) .
- HPLC : For purity assessment; reverse-phase C18 columns with UV detection at 254 nm are recommended .
- X-ray Crystallography : Provides definitive 3D conformation. For example, monoclinic systems (space group P2₁/c) with unit cell parameters a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, and β = 91.559° are typical for similar fluorophenyl derivatives .
Advanced Research Questions
Q. How can researchers optimize purification strategies to isolate the target compound from complex reaction mixtures?
- Methodological Answer :
- Chromatography : Gradient elution (e.g., 20–80% acetonitrile in water) on silica or preparative HPLC.
- Recrystallization : Solvent selection (e.g., ethyl acetate/hexane) based on solubility differences. For fluorophenyl derivatives, polar aprotic solvents like DMSO may improve crystal lattice formation .
- Troubleshooting : Monitor by TLC or LC-MS to identify persistent byproducts; adjust mobile phase pH or column temperature .
Q. What experimental and computational approaches resolve discrepancies between predicted and observed bioactivity data?
- Methodological Answer :
- Experimental Validation : Re-test bioactivity under standardized assays (e.g., MIC for antimicrobial studies) with controlled variables (pH, temperature) .
- Computational Refinement : Re-optimize docking models (e.g., AutoDock Vina) using crystallographic data to improve ligand-receptor interaction accuracy. For example, adjust torsional angles of the piperidine ring to match X-ray geometries .
- Statistical Analysis : Apply ANOVA to assess significance of contradictory results, particularly when comparing IC₅₀ values across cell lines .
Q. How do solvent polarity and temperature influence the compound’s crystallographic resolution during X-ray analysis?
- Methodological Answer :
- Solvent Effects : Low-polarity solvents (e.g., dichloromethane) reduce disorder in crystal packing. For fluorophenyl groups, halogen bonding with ethers (e.g., THF) enhances stability .
- Temperature : Data collection at 100–150 K minimizes thermal motion artifacts. For example, cooling to 100 K improved Rint values from 0.12 to 0.05 in a related pyrazolone derivative .
- Data Collection : Use synchrotron radiation for high-resolution datasets (<1.0 Å) to resolve electron density ambiguities .
Key Considerations for Experimental Design
- Controlled Variables : Document reaction atmosphere (N₂/Ar), solvent purity, and catalyst batch to ensure reproducibility .
- Data Contradictions : Cross-validate NMR and MS data with X-ray results to confirm structural assignments .
- Safety Protocols : Adhere to OSHA guidelines for handling azides (tetrazole precursors) and fluorinated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
